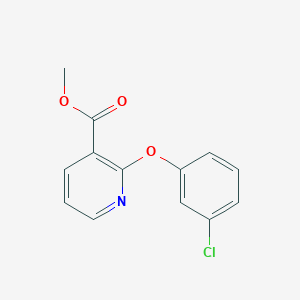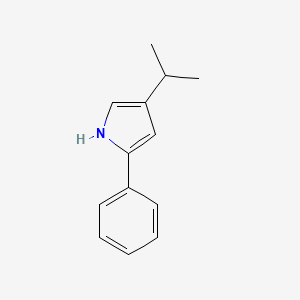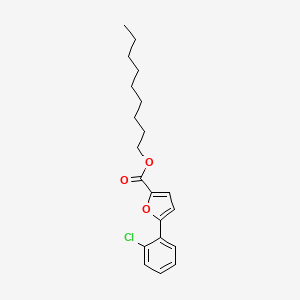![molecular formula C24H26 B14265522 1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene CAS No. 137801-31-1](/img/structure/B14265522.png)
1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its complex structure, which includes multiple methyl groups attached to a benzene ring. It is a derivative of benzene, making it part of the larger family of aromatic compounds known for their stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent addition of methyl groups. One common method involves Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies may explore its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include signal transduction mechanisms and metabolic processes. Detailed studies on its binding affinity and specificity can provide insights into its biological activity.
類似化合物との比較
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Xylene: Contains two methyl groups attached to the benzene ring in different positions (ortho, meta, para).
Cumene: Has an isopropyl group attached to the benzene ring.
Uniqueness
1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene is unique due to its complex structure with multiple methyl groups and a substituted phenyl group. This complexity can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
137801-31-1 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC名 |
1,2-dimethyl-3-[[2-methyl-3-[(2-methylphenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C24H26/c1-17-10-7-12-22(19(17)3)16-24-14-8-13-23(20(24)4)15-21-11-6-5-9-18(21)2/h5-14H,15-16H2,1-4H3 |
InChIキー |
MRBKKFBTFPCFAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC(=C2C)CC3=CC=CC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)

![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)




